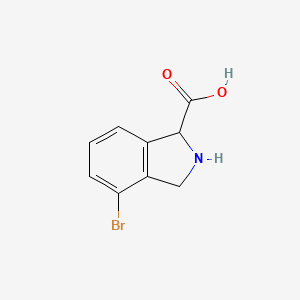
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is a chemical compound with the molecular formula C12H14ClNO3. This compound is known for its unique structure, which includes a chloro group, a hydroxy group, and a methylcyclopropyl group attached to a phenyl ring, along with a glycine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine typically involves multiple steps, starting from commercially available precursorsThe final step involves the attachment of the glycine moiety through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted phenylglycine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects and its role in drug development.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine involves its interaction with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, which can influence the compound’s binding to enzymes or receptors. The glycine moiety can mimic natural amino acids, allowing the compound to interact with biological pathways involved in neurotransmission and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-2-hydroxyphenyl)glycine
- (4-Chloro-5-(1-methylcyclopropyl)phenyl)glycine
- (2-Hydroxy-5-(1-methylcyclopropyl)phenyl)glycine
Uniqueness
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is unique due to the presence of both the chloro and hydroxy groups on the phenyl ring, along with the methylcyclopropyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its similar compounds .
Eigenschaften
Molekularformel |
C12H14ClNO3 |
|---|---|
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetic acid |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2-3-12)7-4-9(14-6-11(16)17)10(15)5-8(7)13/h4-5,14-15H,2-3,6H2,1H3,(H,16,17) |
InChI-Schlüssel |
LHDUSKXHKXXCIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



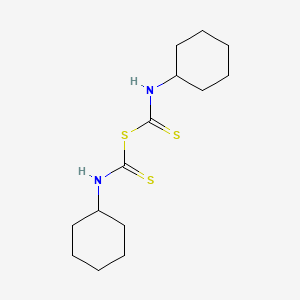
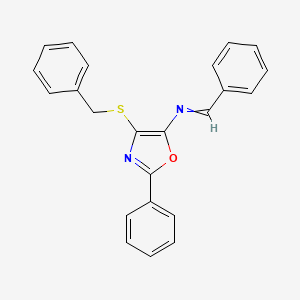



![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)

acetate](/img/structure/B14008377.png)
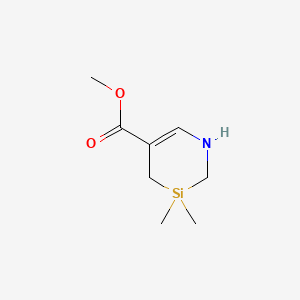
![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
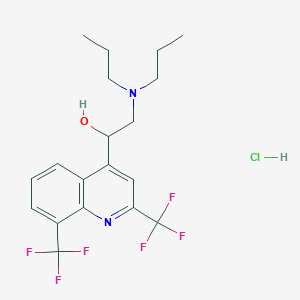
![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)
